molecular formula C7H8N2O2 B13926822 6-Ethoxypyridazine-3-carbaldehyde

6-Ethoxypyridazine-3-carbaldehyde

Cat. No.: B13926822
M. Wt: 152.15 g/mol
InChI Key: GKZRGBMZMGHFNF-UHFFFAOYSA-N
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Description

6-Ethoxy-3-pyridazinecarboxaldehyde is an organic compound belonging to the class of pyridazine derivatives. Pyridazines are heterocyclic aromatic compounds containing a six-membered ring with two nitrogen atoms at positions 1 and 2. The presence of an ethoxy group at the 6-position and a formyl group at the 3-position makes this compound unique and potentially useful in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethoxy-3-pyridazinecarboxaldehyde typically involves the functionalization of pyridazine derivatives. One common method is the ethoxylation of 3-pyridazinecarboxaldehyde using ethyl alcohol in the presence of a suitable catalyst. The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of 6-Ethoxy-3-pyridazinecarboxaldehyde may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

6-Ethoxy-3-pyridazinecarboxaldehyde can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 6-Ethoxy-3-pyridazinecarboxylic acid.

    Reduction: 6-Ethoxy-3-hydroxymethylpyridazine.

    Substitution: Various substituted pyridazine derivatives depending on the nucleophile used.

Scientific Research Applications

6-Ethoxy-3-pyridazinecarboxaldehyde has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex pyridazine derivatives.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Ethoxy-3-pyridazinecarboxaldehyde involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The ethoxy group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    6-Methoxy-3-pyridazinecarboxaldehyde: Similar structure but with a methoxy group instead of an ethoxy group.

    3-Pyridazinecarboxaldehyde: Lacks the ethoxy group, making it less lipophilic.

    6-Ethoxy-2-pyridazinecarboxaldehyde: Similar structure but with the formyl group at the 2-position.

Uniqueness

6-Ethoxy-3-pyridazinecarboxaldehyde is unique due to the specific positioning of the ethoxy and formyl groups, which can influence its reactivity and biological activity. The ethoxy group enhances its lipophilicity, potentially improving its pharmacokinetic properties compared to similar compounds.

Properties

Molecular Formula

C7H8N2O2

Molecular Weight

152.15 g/mol

IUPAC Name

6-ethoxypyridazine-3-carbaldehyde

InChI

InChI=1S/C7H8N2O2/c1-2-11-7-4-3-6(5-10)8-9-7/h3-5H,2H2,1H3

InChI Key

GKZRGBMZMGHFNF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NN=C(C=C1)C=O

Origin of Product

United States

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